molecular formula C10H20N2O3 B043000 trans-3-Amino-1-Boc-4-methoxypyrrolidine CAS No. 429673-79-0

trans-3-Amino-1-Boc-4-methoxypyrrolidine

Cat. No. B043000
M. Wt: 216.28 g/mol
InChI Key: STYSIWNZDIJKGC-YUMQZZPRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including resolution, assignment of absolute configuration, and exploration of stereochemistry. For instance, the synthesis and resolution of trans-3-amino pyrrolidine derivatives have been detailed, highlighting the importance of stereocontrol and the use of chiral auxiliaries or asymmetric syntheses to obtain the desired enantiomers with high selectivity and yield. The key steps often involve novel methodologies for introducing amino and hydroxy functionalities regio- and stereoselectively into the pyrrolidine ring (Wright et al., 2008), (Bunnage et al., 2004).

Molecular Structure Analysis

X-ray diffraction analysis and other spectroscopic techniques such as NMR are pivotal in confirming the molecular structure of synthesized compounds. These analyses confirm the absolute configuration of the stereocenters within the molecule, which is crucial for its reactivity and interaction with biological systems. The induced circular dichroism technique is also utilized for assigning absolute configurations in complex molecules (Wright et al., 2008).

Chemical Reactions and Properties

Trans-3-Amino-1-Boc-4-methoxypyrrolidine participates in various chemical reactions, showcasing its versatility. Its functional groups allow for selective reactions, including coupling conditions at both C- and N-termini for peptide synthesis. The compound's reactivity is explored through different synthetic pathways, demonstrating its utility in constructing complex molecular architectures (Wright et al., 2008).

Scientific Research Applications

Enantioselective Synthesis

  • The synthesis, resolution, and assignment of the absolute configuration of trans-3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid, a cyclic, spin-labelled β-amino acid, demonstrates its utility in the enantioselective synthesis of peptides to the hexamer level. This research provides insights into coupling conditions and 3D-structural investigations of peptides containing this unit (Wright et al., 2008).

Catalytic Properties

  • A study on novel O-ferrocenoyl hydroxyproline conjugates synthesized from 3-trans- and 4-trans-hydroxy-L-proline amino acids showcases the catalytic properties of these conjugates toward aldol addition reaction, underlining the importance of the position of the N-atom in proline residue for enantioselectivity (Al-Momani & Lataifeh, 2013).

Chemoenzymatic Synthesis

  • Research on the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines from N-Cbz-3,4-epoxypyrrolidine showcases the utility of enzyme-catalyzed reactions for the resolution of racemic compounds, achieving high enantiomeric excesses. This method highlights the potential for synthesizing enantiomerically pure compounds for pharmaceutical applications (Rodríguez-Rodríguez et al., 2013).

Structural Analysis

  • The synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, starting from benzyl-N-Boc-(3R)-aminobutanoate, indicates its role in the formation of new foldamers. The resulting 1H NMR spectra suggest these molecules fold in ordered structures, indicating the potential of trans-3-Amino-1-Boc-4-methoxypyrrolidine derivatives in the study of protein folding and structure (Lucarini & Tomasini, 2001).

Safety And Hazards

This compound has several hazard statements: H315 (100%): Causes skin irritation; H319 (100%): Causes serious eye irritation; H335 (100%): May cause respiratory irritation . Precautionary statements include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYSIWNZDIJKGC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962813
Record name tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Amino-1-Boc-4-methoxypyrrolidine

CAS RN

429673-79-0
Record name rel-1,1-Dimethylethyl (3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=429673-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 429673-79-0
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Synthesis routes and methods

Procedure details

0.13 g of 20% w/w palladium-on-carbon was added to a solution of 0.99 g (0.0025 mole) of 1-t-butoxycarbonyl-3-dibenzylamino-4-methoxypyrrolidine dissolved in 15 ml of ethanol, and the mixture was stirred vigorously at 50° C. for 4 hours in an atmosphere of hydrogen. The catalyst was filtered off from the reaction mixture, after which the filtrate was concentrated by evaporation under reduced pressure, to give 0.44 g of 3-amino-1-t-butoxycarbonyl-4-methoxypyrrolidine as a colorless oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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15 mL
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Reaction Step Two
Name
1-t-butoxycarbonyl-3-dibenzylamino-4-methoxypyrrolidine
Quantity
0.99 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Three

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